molecular formula C23H31N3O5 B2896085 2,3,4-trimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049446-52-7

2,3,4-trimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B2896085
CAS No.: 1049446-52-7
M. Wt: 429.517
InChI Key: PENJTLJCZQJHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-trimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H31N3O5 and its molecular weight is 429.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their functions . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in protein folding and stability .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it affects the folding and stability of many proteins, leading to proteasomal degradation of these proteins . The compound also inhibits TrxR, disrupting the cellular redox balance and leading to oxidative stress .

Pharmacokinetics

Based on its structural similarity to other compounds with the trimethoxyphenyl (tmp) group, it is likely to have good bioavailability .

Result of Action

The compound’s action results in various molecular and cellular effects. It induces cell cycle arrest and apoptosis in cancer cells . It also disrupts protein folding and stability, leading to the degradation of many proteins . Furthermore, it induces oxidative stress by inhibiting TrxR .

Properties

IUPAC Name

2,3,4-trimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5/c1-28-18-7-5-17(6-8-18)26-15-13-25(14-16-26)12-11-24-23(27)19-9-10-20(29-2)22(31-4)21(19)30-3/h5-10H,11-16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENJTLJCZQJHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.